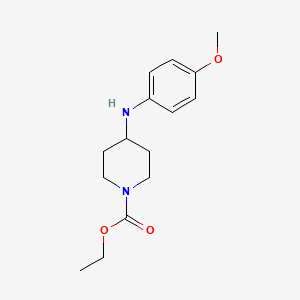
ethyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of tetrahydropyridine, which is a six-membered ring with one nitrogen atom, and anilino, which is a functional group consisting of a phenyl group attached to an amino group. The “4-methoxy” indicates a methoxy group (-OCH3) attached to the fourth carbon of the anilino phenyl group. The “ethyl carboxylate” suggests the presence of an ester functional group (-COOC2H5) attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure would consist of a tetrahydropyridine ring attached to a 4-methoxyaniline via a carbon atom. An ethyl ester group would be attached to the same carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties can be predicted based on the functional groups present. For example, the presence of an ester group might make the compound polar and potentially increase its boiling point compared to hydrocarbons of similar size .科学的研究の応用
Organic Synthesis and Catalysis
Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the synthesis of highly functionalized tetrahydropyridines. This process highlights the compound's role in facilitating complex organic synthesis through regioselective annulation, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and high diastereoselectivities (Zhu et al., 2003).
Photoreaction Studies
Investigations into the UV-irradiation of methyl 4-pyridinecarboxylate in methanol under varying atmospheric conditions revealed significant insights into the photoreactivity of related compounds. Under oxygen presence and sulfuric acid, methoxylation occurs at the 3-position of the pyridine ring, whereas under nitrogen, both methoxylation and hydroxymethylation are observed at the 2-position. These findings shed light on how atmospheric conditions influence the photoreaction pathways of pyridine derivatives (Sugiyama et al., 1984).
Material Science and Corrosion Inhibition
Functionalized tetrahydropyridines, such as ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate and its derivatives, have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid. These compounds exhibit excellent inhibition efficiency, forming a protective covering on the metallic surface and thereby significantly reducing corrosive dissolution. This application underscores the potential of ethyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate derivatives in industrial applications to enhance material longevity (Haque et al., 2018).
Advanced Material Synthesis
The compound's derivatives are instrumental in synthesizing advanced materials, such as pyrrolidine-2,4-diones (tetramic acids) and their derivatives, through heating with water or nitromethane. This synthesis approach underscores the compound's utility in creating materials with potential pharmaceutical applications, highlighting its versatility beyond conventional organic synthesis (Mulholland et al., 1972).
作用機序
特性
IUPAC Name |
ethyl 4-(4-methoxyanilino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-20-15(18)17-10-8-13(9-11-17)16-12-4-6-14(19-2)7-5-12/h4-7,13,16H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPAWNAYWSSXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((2-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2648461.png)
![N-(2,4-difluorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2648462.png)
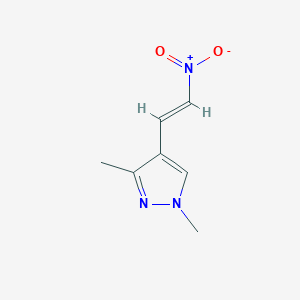

![N-(2-methoxy-5-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2648467.png)
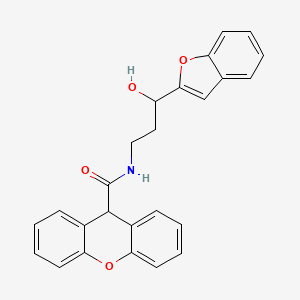
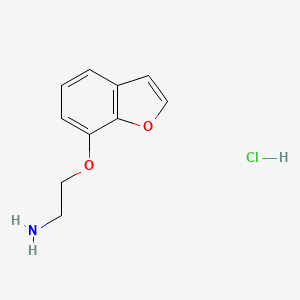

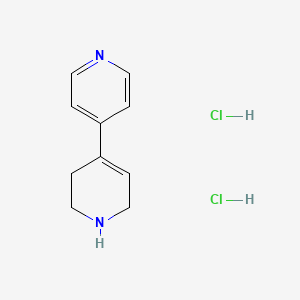
![5-bromo-N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B2648475.png)
![5-(3-chlorophenyl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2648476.png)
![(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-(phenylimino)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2648478.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2648480.png)
![1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2648481.png)